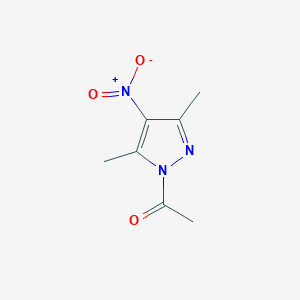

1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one is a chemical compound belonging to the pyrazole family, characterized by its nitro group and methyl substituents on the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one typically involves the nitration of 3,5-dimethyl-1H-pyrazole followed by acylation. The nitration step requires the use of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 4-position of the pyrazole ring. The subsequent acylation step involves reacting the nitro-substituted pyrazole with ethanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions can be carried out using reducing agents like tin (II) chloride or iron powder in acidic conditions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Substitution: Substitution reactions can result in the formation of various substituted pyrazoles or other heterocyclic compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound exhibits significant potential in pharmaceutical chemistry due to its structural features that may contribute to biological activity. Research indicates that derivatives of pyrazole compounds often display:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

- Anti-inflammatory Effects : Some derivatives have been investigated for their ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Agrochemical Applications

In agrochemistry, compounds similar to 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one are explored for their herbicidal and fungicidal properties. The nitro group enhances the reactivity of the compound, which can lead to effective herbicides that target specific plant enzymes.

Material Science

The unique chemical structure allows for the incorporation of this compound into polymer matrices or as a precursor for synthesizing novel materials. Its application in:

- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties.

- Dyes and Pigments : The vibrant color associated with certain pyrazole derivatives makes them suitable for use in dyes and pigments.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with MIC values comparable to existing antibiotics. |

| Study 2 | Anti-inflammatory Properties | Showed inhibition of COX enzymes in vitro, indicating potential as an anti-inflammatory agent. |

| Study 3 | Herbicidal Activity | Evaluated against common weeds; exhibited significant growth inhibition at low concentrations. |

Mecanismo De Acción

The mechanism by which 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The nitro group and methyl substituents on the pyrazole ring play a crucial role in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects.

Comparación Con Compuestos Similares

3,5-Dimethyl-1H-pyrazole

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Actividad Biológica

1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrazole ring, which is known for its potential in developing therapeutic agents against various diseases, including cancer and microbial infections. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₁N₃O₃

- CAS Number : 489408-45-9

- IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15.2 | Inhibition of topoisomerase II |

| HepG2 (Liver Cancer) | 22.7 | Disruption of microtubule formation |

| HCT116 (Colorectal Cancer) | 18.5 | Induction of apoptosis via caspase activation |

The presence of the nitro group on the pyrazole ring has been correlated with enhanced cytotoxicity against these cancer cell lines .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. Studies have shown that this compound exhibits moderate antibacterial activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Enterococcus faecalis | 128 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has shown promise in anti-inflammatory assays. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in MDA-MB-231 cells by inducing apoptosis through a mitochondrial pathway .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of this compound against multidrug-resistant strains. The results showed that it inhibited the growth of S. aureus effectively, suggesting its potential as an alternative treatment for resistant bacterial infections .

Propiedades

IUPAC Name |

1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-4-7(10(12)13)5(2)9(8-4)6(3)11/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWZEPXLZCUCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.